BenchChemオンラインストアへようこそ!

Tomeglovir

CMV in vivo efficacy immunocompromised

Tomeglovir (BAY 38-4766) is a chemically distinct 4-sulphonamide naphthalene derivative that targets the HCMV terminase complex. Its unique UL89 mutation profile (V362M: 98-fold resistance) enables precise mapping of resistance mutations without confounding polymerase inhibitor resistance. Demonstrates ganciclovir-equivalent efficacy at ≥10 mg/kg in immunocompromised mouse models with LD50 >2000 mg/kg. Essential for studying CMV resistance evolution and rational combination therapy design. Discontinued after Phase II—now exclusively available as a research reference compound.

Molecular Formula C23H27N3O4S
Molecular Weight 441.5 g/mol
CAS No. 233254-24-5
Cat. No. B1682432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomeglovir
CAS233254-24-5
SynonymsTomeglovir;  BAY-38-4766;  BAY 38-4766;  BAY38-4766;  BAY-384766;  BAY 384766;  BAY384766;  BAY-38,4766;  BAY 38,4766;  BAY38,4766.
Molecular FormulaC23H27N3O4S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
InChIInChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28)
InChIKeyOSQAKHSYTKBSPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tomeglovir (CAS 233254-24-5) Terminase Inhibitor: Non-Nucleoside CMV Antiviral for Research and Preclinical Selection


Tomeglovir (BAY 38-4766) is a non-nucleoside small molecule that inhibits the human cytomegalovirus (HCMV) terminase complex, blocking viral DNA cleavage and packaging. It has demonstrated in vitro antiviral activity with IC50 values of 0.34 μM against HCMV and 0.039 μM against murine cytomegalovirus (MCMV) [1][2]. The compound progressed to Phase II clinical trials for CMV infection before development was discontinued [3].

Tomeglovir vs. Ganciclovir and Letermovir: Why Terminase Inhibitors Are Not Interchangeable in CMV Research


Despite sharing a target class with other CMV terminase inhibitors, Tomeglovir (BAY 38-4766) exhibits a distinct resistance mutation profile that differentiates it from Letermovir and the benzimidazole GW275175X. Characteristic UL89 mutations confer substantial resistance to Tomeglovir, with V362M and H389N mutations resulting in 98-fold and 29-fold resistance, respectively, without conferring cross-resistance to Letermovir [1]. Additionally, Tomeglovir-resistant strains are not cross-resistant to the nucleoside analogues ganciclovir and cidofovir or the pyrophosphate analogue foscarnet, indicating a distinct mode of action [2].

Quantitative Differentiation: Tomeglovir (BAY 38-4766) Versus CMV Antiviral Comparators


Tomeglovir In Vivo Efficacy Matches Ganciclovir in Immunodeficient Mouse Models

In a direct head-to-head comparison using MCMV-infected NOD/LtSz-scid/j mice lacking functional T, B, and natural killer cells, oral administration of BAY 38-4766 at dosages ≥10 mg/kg body weight produced antiviral effects comparable to ganciclovir (Cymevene®) as measured by both survival and levels of viral DNA in target organs [1]. In a hollow fiber model with HCMV-infected human cells transplanted into immunodeficient mice, BAY 38-4766 again demonstrated antiviral activity similar to that of ganciclovir [1].

CMV in vivo efficacy immunocompromised antiviral

Distinct UL89 Mutation Profile Separates Tomeglovir Resistance from Letermovir

In a direct comparative study of CMV terminase inhibitors, Tomeglovir consistently selected for UL89 V362M during in vitro propagation, whereas Letermovir resistance was dominated by UL56 gene mutations [1]. Recombinant phenotyping confirmed that UL89 V362M and H389N conferred 98-fold and 29-fold Tomeglovir resistance, respectively, without conferring cross-resistance to Letermovir [1]. In contrast, UL89 N320H and M359I conferred <2-fold Letermovir resistance but 7-fold Tomeglovir resistance [1].

drug resistance terminase UL89 mutation

Tomeglovir Lacks Cross-Resistance with Nucleoside and Pyrophosphate CMV Inhibitors

BAY 38-4766-resistant HCMV and MCMV strains were tested against standard-of-care CMV antivirals. These resistant strains were not cross-resistant to the nucleoside analogues ganciclovir and cidofovir or the pyrophosphate analogue foscarnet, confirming a different mode of action [1]. This lack of cross-resistance is consistent with the compound's targeting of the viral terminase complex rather than the viral DNA polymerase.

cross-resistance ganciclovir cidofovir foscarnet

Cytotoxicity Selectivity Index of Tomeglovir in Human and Murine Cell Lines

Tomeglovir (BAY 38-4766) exhibits a favorable selectivity profile in vitro. In human embryonic lung fibroblast (HELF) cells, the CC50 is 85 μM, yielding a selectivity index (SI = CC50/IC50) of 250 relative to the HCMV IC50 of 0.34 μM. In murine NIH 3T3 cells, the CC50 is 62.5 μM, yielding an SI of 1602 relative to the MCMV IC50 of 0.039 μM [1]. These values are comparable to those reported for ganciclovir in similar cell systems, though direct head-to-head cytotoxicity comparisons are not available in the primary literature.

cytotoxicity selectivity CC50 HELF NIH 3T3

Clinical Development Stage: Phase II Completion Distinguishes Tomeglovir from Preclinical Terminase Inhibitors

Tomeglovir (BAY 38-4766) advanced to Phase II clinical trials conducted by Bayer for the treatment of CMV infection before development was discontinued in 2006 [1][2]. Phase I and II trials suggested low toxicity and in vivo antiviral activity in human subjects [3]. In contrast, many terminase inhibitor analogs, including BAY-43-9695 and the benzimidazole BDCRB, have only completed Phase I trials or remain at the preclinical stage [4]. Tomeglovir's progression to Phase II provides a larger human safety and pharmacokinetic dataset, which may inform preclinical study design even though the compound was not ultimately approved.

clinical trial Phase II pharmacokinetics human safety

Tomeglovir Antagonism with Ganciclovir In Vitro Contrasts with Additive/Synergistic Expectations

In vitro combination studies revealed that BAY 38-4766 combined with ganciclovir showed antagonism, whereas the interaction of the DNA processing inhibitor BDCRB with BAY 38-4766 showed a mixed pattern of synergy and antagonism [1]. This antagonistic interaction with ganciclovir is a critical differentiator for experimental design, as it precludes the use of Tomeglovir as a combination partner with ganciclovir in studies expecting additive or synergistic effects.

drug combination antagonism synergy ganciclovir

Optimal Use Cases: When to Select Tomeglovir (BAY 38-4766) for CMV Antiviral Research


Studying CMV Terminase Inhibitor Resistance Mechanisms in a Ganciclovir-Resistant Background

Because Tomeglovir-resistant strains are not cross-resistant to ganciclovir, cidofovir, or foscarnet [1], researchers can use Tomeglovir to investigate CMV resistance evolution specifically within the terminase complex without confounding polymerase inhibitor resistance. The distinct UL89 mutation profile (V362M conferring 98-fold resistance) allows precise mapping of resistance-conferring mutations separate from those selected by Letermovir or benzimidazoles [2].

In Vivo CMV Efficacy Studies in Immunocompromised Murine Models

Tomeglovir has demonstrated ganciclovir-equivalent antiviral efficacy at oral dosages ≥10 mg/kg in MCMV-infected NOD/LtSz-scid/j mice lacking T, B, and natural killer cells [3]. The compound also shows activity in the hollow fiber mouse model with HCMV-infected human cells [3]. Its LD50 >2000 mg/kg in mice and rats indicates a wide safety margin for in vivo dosing .

Reference Standard for Terminase Inhibitor Pharmacophore Development

Tomeglovir represents a chemically distinct non-nucleoside terminase inhibitor scaffold (4-sulphonamide substituted naphthalene derivative) that has been characterized in Phase I and II clinical trials [4]. Its well-defined structure-activity relationships (SAR) from Bayer's medicinal chemistry program [5] make it a validated reference compound for computational modeling, virtual screening, and the development of novel terminase inhibitors.

Investigating Drug-Drug Interactions in CMV Combination Therapy

The documented antagonism between Tomeglovir and ganciclovir, contrasted with the mixed synergy/antagonism pattern observed with BDCRB [4], makes Tomeglovir a critical tool for studying mechanistic interactions between different classes of CMV antivirals. This application is particularly relevant for understanding why certain combination regimens fail and for identifying rational combination partners that avoid antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tomeglovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.